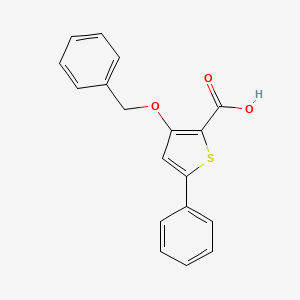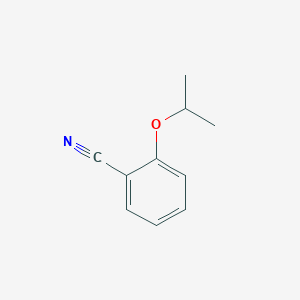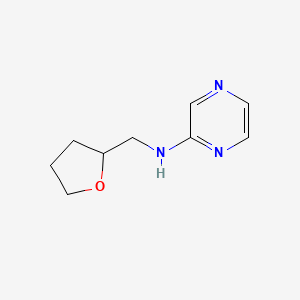![molecular formula C22H21N3O2S B2662575 4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 691392-96-8](/img/structure/B2662575.png)
4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide” is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . The molecular formula of this compound is C22H21N3O2S, with an average mass of 391.486 Da and a mono-isotopic mass of 391.135437 Da .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is the core structure of the compound , can be achieved through a solvent- and catalyst-free method . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis
The molecular structure of “4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide” consists of an imidazole ring fused to a pyridine ring, which is a characteristic feature of imidazopyridines . Further structural details could not be found in the available resources.Chemical Reactions Analysis
The typical procedure for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Applications De Recherche Scientifique
Antimicrobial Activity
The study by Sarvaiya, Gulati, and Patel (2019) synthesized a range of sulfonamide derivatives, focusing on their antimicrobial effects against various bacteria and fungi. This research highlights the potential use of similar compounds, including 4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide, in developing new antimicrobial agents due to their structural properties and activity profiles. The synthesized compounds were analyzed for their structural integrity and evaluated for efficacy against microbial strains, indicating a promising avenue for future drug development in combating infectious diseases Sarvaiya, Gulati, & Patel, 2019.
Anticancer and Radiosensitizing Properties
Ghorab et al. (2015) explored novel sulfonamide derivatives for their anticancer activity and potential as radiosensitizers. Starting with specific sulfonamide bases, they introduced various biologically active moieties to examine in-vitro anticancer activity. The compounds showed promising results against the human tumor liver cell line (HEPG-2), with several derivatives displaying higher activity than the standard drug, doxorubicin. This research underscores the compound's potential in oncology, particularly in enhancing the effectiveness of radiation therapy in cancer treatment Ghorab et al., 2015.
Luminescence and Antibacterial Properties
Feng et al. (2021) conducted a study on the synthesis of new d10 metal complexes using a modified sulfonamide acid. These complexes demonstrated notable luminescence and antibacterial properties, opening new research pathways into the applications of sulfonamide-based compounds in materials science and biomedicine. The structural diversity induced by auxiliary ligands and their systematic investigation for photoluminescence and antibacterial activities provide insight into designing multifunctional materials Feng et al., 2021.
Anti-Inflammatory and Analgesic Activities
Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, incorporating the sulfonamide moiety, to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This work highlights the diverse therapeutic potentials of sulfonamide derivatives, including anti-inflammatory and analgesic effects, without causing significant tissue damage. Such compounds may offer new perspectives in drug development for various conditions, including chronic pain and inflammation Küçükgüzel et al., 2013.
Hyperpolarizability and Optical Properties
Kucharski, Janik, and Kaatz (1999) evaluated the first hyperpolarizability of new sulfonamide amphiphiles, contributing to the understanding of their optical properties. This research provides valuable data on the electronic and optical characteristics of sulfonamide derivatives, which could be pivotal for applications in non-linear optics and the development of new photonic materials. The study's findings on the molecular structure's impact on hyperpolarizability offer a basis for designing compounds with tailored optical properties Kucharski, Janik, & Kaatz, 1999.
Orientations Futures
Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of research on “4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, particularly in the treatment of infectious diseases like tuberculosis .
Propriétés
IUPAC Name |
4-ethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-3-17-6-12-20(13-7-17)28(26,27)24-19-10-8-18(9-11-19)21-15-25-14-4-5-16(2)22(25)23-21/h4-15,24H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVLGAXQQYVCHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B2662495.png)
![(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-cyclohexylacrylamide](/img/structure/B2662497.png)



![Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride](/img/structure/B2662504.png)

![2-{2-[4-(N-methyl4-chlorobenzenesulfonamido)phenoxy]acetamido}benzoic acid](/img/structure/B2662509.png)
![2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2662510.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2662513.png)
![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2662514.png)
![benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate](/img/structure/B2662515.png)